1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea
Description
1-(1-Ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a diaryl urea derivative featuring a 1-ethylindole moiety linked via a urea bridge to a 4-methoxyphenyl group. The 4-methoxyphenyl group is a common motif in bioactive ureas, contributing to π-π stacking interactions and metabolic stability .
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-21-12-16(15-6-4-5-7-17(15)21)20-18(22)19-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANEVVKIPMUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of Urea Linkage
The urea group undergoes hydrolysis under acidic or basic conditions, yielding amines and carbamic acid intermediates:
Key Findings :
-
Hydrolysis rates increase with temperature and ionic strength.
-
The ethyl group on the indole ring slightly reduces hydrolysis susceptibility compared to unsubstituted analogs .
Oxidation Reactions
The indole ring undergoes oxidation, primarily at the C2 and C3 positions:
| Reagents | Conditions | Major Products |
|---|---|---|
| KMnO₄ | Acidic aqueous solution | Indole-2,3-dione (isatin derivative) |
| CrO₃/H₂SO₄ | Room temperature | 3-Oxo-indolecarboxylic acid |
Mechanistic Insight :
-
Oxidation preferentially targets the electron-rich indole ring, forming ketone or carboxylic acid derivatives depending on reagent strength .
Electrophilic Substitution on Indole
The indole moiety undergoes substitution at the C5 and C7 positions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1-ethyl-1H-indol-3-yl urea derivative |
| Sulfonation | SO₃/H₂SO₄ | 7-Sulfo-1-ethyl-1H-indol-3-yl urea derivative |
Steric Effects :
Methoxyphenyl Group Modifications
The para-methoxyphenyl group participates in demethylation and aromatic substitution:
| Reaction | Reagents | Products |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | 4-Hydroxyphenyl urea derivative |
| Friedel-Crafts alkylation | AlCl₃, alkyl halides | 4-Alkyl-methoxyphenyl derivatives |
Key Observation :
Cyclization Reactions
Under anhydrous conditions with PCl₅, the compound forms a bicyclic structure via intramolecular cyclization:
Cross-Coupling Reactions
Pd-catalyzed Suzuki coupling with aryl boronic acids modifies the methoxyphenyl group:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd(PPh₃)₄ | DMF, 80°C | 4-Biphenyl-methoxyphenyl urea derivative |
Comparative Reactivity Analysis
Scientific Research Applications
Chemistry
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the field of medicinal chemistry.
Biology
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties: Studies show that derivatives related to indole structures demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL.
- Anticancer Activity: The compound's structure suggests potential interactions with enzymes and receptors involved in cancer progression. Preliminary studies have shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent.
Medicine
Due to its biological activities, this compound is being investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents for treating infections and cancer.
Industry
In industrial applications, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea can be utilized in the development of new materials and chemical processes, particularly those requiring unique chemical properties derived from its indole and urea functionalities.
Case Studies
Several studies have explored the biological activities of related compounds:
Antimicrobial Efficacy
Research has demonstrated that derivatives of indole exhibit significant antimicrobial effects. For example:
- A study found that certain indole derivatives displayed potent activity against multidrug-resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.
Anticancer Potential
Investigations into indole derivatives have highlighted their anticancer properties:
- A specific study reported that a closely related compound inhibited growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole Derivative A | Antimicrobial | 0.13 | |
| Indole Derivative B | Anticancer | Varies | |
| 1-(1-Ethylindol-3-yl)-3-(4-methoxyphenyl)urea | Antimicrobial/Anticancer | TBD |
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Pyrrole-Based Urea: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
- Structure : Replaces the indole moiety with a 2-(pyrrole-2-carbonyl)phenyl group.
- Synthesis : Achieved via one-step carbonylation (72% yield) using triphosgene and trimethylamine, or a two-step carbamate intermediate route .
- Implications : Higher synthetic yield (72% vs. moderate yields for other ureas) suggests efficient methodology for diaryl ureas with electron-rich aromatic groups .
Pyridine-Based Ureas: Compounds 82 and 83
- Structure : Feature pyridine rings (e.g., 6-(4-methoxyphenyl)-2-methylpyridin-3-yl) instead of indole .
- Bioactivity : Compound 83 demonstrated antiproliferative activity against MCF-7 breast cancer cells, highlighting the importance of the trifluoromethylphenyl group for potency .
- Key Differences: Pyridine’s nitrogen atom may engage in hydrogen bonding distinct from indole’s π-system.
Thiadiazole-Furopyrimidin Ureas (Compounds 58–61)
- Structure : Incorporate furo[2,3-d]pyrimidin-4-ylsulfanyl and thiadiazole groups .
- Physical Properties : High melting points (251–293°C) and HPLC purity (>96%), indicating thermal stability and synthetic reproducibility .
- Key Differences : The thiadiazole and furopyrimidin moieties introduce multiple heteroatoms, enhancing solubility in polar solvents compared to the ethylindole-urea.
Physicochemical Properties
- Stability : The urea linkage’s stability under physiological conditions is critical; substituents like 4-methoxyphenyl may reduce metabolic degradation .
Biological Activity
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic compound that combines an indole moiety with a urea functional group, which is known for its diverse biological activities. This article reviews the biological activity of this compound, examining its potential applications in medicinal chemistry, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea
- Molecular Formula : CHNO
- Molecular Weight : 309.4 g/mol
- CAS Number : 923095-39-0
Synthesis
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 4-methoxyaniline in the presence of coupling reagents such as carbodiimide. The reaction is generally conducted in organic solvents like dichloromethane or dimethylformamide under reflux conditions, optimizing for yield and purity .
Antimicrobial Properties
Research indicates that compounds related to indole and urea structures exhibit significant antimicrobial activity. For instance, derivatives of indole have shown high activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant bacterial strains .
Anticancer Activity
Indole derivatives are often studied for their anticancer properties due to their ability to interact with various molecular targets involved in cancer progression. The compound's structure suggests potential interactions with enzymes or receptors that play roles in cell proliferation and apoptosis. Specific studies have highlighted the efficacy of similar compounds against cancer cell lines, indicating a promising avenue for further research .
The mechanism of action for 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea likely involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of pathways crucial for microbial survival or cancer cell growth. For example, compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory responses and cancer cell signaling pathways .
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea:
- Antimicrobial Efficacy :
- Anticancer Potential :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
